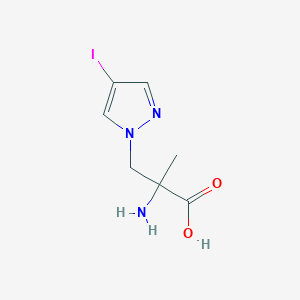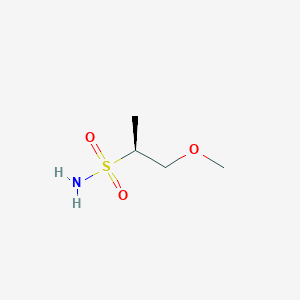
4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a carboxylic acid group at position 3 on the naphthyridine ring The naphthyridine ring itself is a fused bicyclic structure consisting of two pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid typically involves the cyclization of substituted 3-aminopyridine compounds. One common method is the Skraup reaction, which uses glycerol and various catalysts such as iodine, sodium nitrite, potassium iodate, manganese dioxide, or potassium permanganate . Another approach involves the hydrolysis of 1,5-naphthyridine-3-carboxylates to yield the corresponding carboxylic acid derivatives .
Industrial Production Methods: Industrial production methods for this compound often involve multistep synthesis processes, including nucleophilic substitution reactions, acid/base-catalyzed reactions, and cyclization reactions. These methods are optimized for large-scale production to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the naphthyridine ring.
Substitution: The chlorine atoms at positions 4 and 6 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products: The major products formed from these reactions include various substituted naphthyridine derivatives, which can exhibit different biological activities and chemical properties .
Aplicaciones Científicas De Investigación
4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It finds applications in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interfere with DNA synthesis or protein function, thereby exhibiting its antiproliferative or antibacterial properties .
Comparación Con Compuestos Similares
1,5-Naphthyridine-3-carboxylic acid: This compound shares the same core structure but lacks the chlorine substitutions at positions 4 and 6.
Ethyl 4,6-dichloro-1,5-naphthyridine-3-carboxylate: This ester derivative is similar but has an ethyl group instead of a carboxylic acid group.
Uniqueness: 4,6-Dichloro-1,5-naphthyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms enhances its reactivity and potential biological activities compared to its unsubstituted counterparts .
Propiedades
Fórmula molecular |
C9H4Cl2N2O2 |
|---|---|
Peso molecular |
243.04 g/mol |
Nombre IUPAC |
4,6-dichloro-1,5-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H4Cl2N2O2/c10-6-2-1-5-8(13-6)7(11)4(3-12-5)9(14)15/h1-3H,(H,14,15) |
Clave InChI |
MOLWPOZEYHUGGF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C(C(=CN=C21)C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{Bicyclo[1.1.1]pentan-1-ylsulfanyl}pyrimidine](/img/structure/B13478302.png)


![methyl (1R,3R,4S,5S)-3-methyl-2-azabicyclo[2.1.1]hexane-5-carboxylate;2,2,2-trifluoroacetic acid](/img/structure/B13478311.png)
![rel-(2R)-2-[(2-hydroxyethyl)amino]-2-phenylcyclohexan-1-one hydrochloride](/img/structure/B13478317.png)


![2-[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]acetic acid](/img/structure/B13478324.png)

![Ethyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13478350.png)



